molecular formula C7H8N2O2 B6162936 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid CAS No. 2049109-24-0

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid

Numéro de catalogue B6162936
Numéro CAS: 2049109-24-0
Poids moléculaire: 152.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(But-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid (2-BDA) is a versatile organic acid with a wide range of applications in synthetic organic chemistry, materials science, and biochemistry. 2-BDA has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, polymers, and other materials. It has also been used as a catalyst in the synthesis of peptides, proteins, and other biomolecules, as well as a substrate for enzymatic reactions.

Applications De Recherche Scientifique

Photolabeling and Photoaffinity Studies

Diazirine-containing compounds are widely used in photolabeling experiments. When exposed to UV light, the diazirine moiety undergoes a rapid and irreversible carbene insertion reaction. Researchers can attach a diazirine-functionalized probe to a specific target (e.g., a protein or nucleic acid) and then selectively activate it with UV light. This allows for precise spatial and temporal mapping of protein-protein interactions, ligand-receptor binding sites, and enzyme-substrate interactions .

Drug Discovery and Target Identification

Diazirine acetic acid derivatives can serve as valuable tools in drug discovery. By incorporating diazirine groups into potential drug candidates, researchers can identify their binding partners and elucidate their mechanisms of action. Photoaffinity labeling using diazirine-modified drugs helps reveal drug-receptor interactions and provides insights into drug selectivity and off-target effects .

Studying Protein-Protein Interactions

Diazirine-based cross-linking studies enable the investigation of protein-protein interactions within complex cellular networks. By introducing diazirine-containing amino acids into specific regions of proteins, researchers can capture transient interactions and identify protein complexes. This approach has been particularly useful in unraveling signaling pathways and protein assemblies .

Mapping Protein-Ligand Binding Sites

Diazirine acetic acid derivatives can be incorporated into ligands or substrates to map their binding sites on proteins. Upon UV irradiation, the diazirine group covalently attaches to nearby amino acids, allowing precise localization of ligand binding pockets. This information aids in drug design, as it reveals critical residues involved in ligand recognition .

Photochemical Cross-Linking of RNA

Diazirine-modified nucleotides have been employed to study RNA structure and interactions. By incorporating these analogs into RNA molecules, researchers can cross-link RNA-protein complexes and identify binding partners. This approach sheds light on RNA-protein interactions, ribonucleoprotein assembly, and RNA-based regulatory mechanisms .

Surface Modification and Bioconjugation

Diazirine acetic acid can be used for surface functionalization and bioconjugation. Researchers can attach diazirine-containing molecules to surfaces (e.g., glass slides, nanoparticles, or microarrays) and then selectively cross-link biomolecules (proteins, DNA, or peptides) to these surfaces using UV light. This technique is valuable for biosensing, diagnostics, and creating tailored bioactive interfaces .

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid involves the reaction of 3-butyn-1-ol with 3-bromo-3H-diazirine to form 3-(but-3-yn-1-yl)-3H-diazirine. This intermediate is then reacted with chloroacetic acid to form the final product, 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.", "Starting Materials": [ "3-butyn-1-ol", "3-bromo-3H-diazirine", "chloroacetic acid", "potassium carbonate", "acetonitrile", "diethyl ether", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-butyn-1-ol with 3-bromo-3H-diazirine in acetonitrile and diethyl ether in the presence of potassium carbonate to form 3-(but-3-yn-1-yl)-3H-diazirine.", "Step 2: React 3-(but-3-yn-1-yl)-3H-diazirine with chloroacetic acid in acetonitrile and diethyl ether in the presence of sodium hydroxide to form 2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid.", "Step 3: Purify the final product by recrystallization and adjust the pH with hydrochloric acid if necessary." ] }

Numéro CAS

2049109-24-0

Nom du produit

2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]acetic acid

Formule moléculaire

C7H8N2O2

Poids moléculaire

152.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.